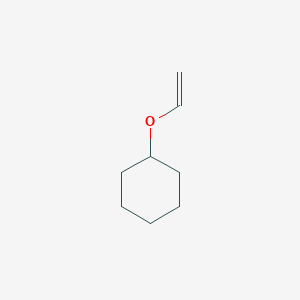

Cyclohexyl vinyl ether

概述

描述

Cyclohexyl vinyl ether (CAS 2182-55-0; molecular formula: C₈H₁₄O; molecular weight: 126.20) is a monofunctional vinyl ether characterized by a cyclohexyl group attached to a vinyl ether moiety. It is a flammable liquid with moderate solubility in water and high solubility in organic solvents, making it versatile for polymerization and copolymerization applications . CyVE is widely used in coatings, fluoropolymer resins, and anticorrosion systems due to its ability to enhance solubility, adhesion, and flexibility in polymer matrices . Its steric bulk and electron-donating cyclohexyl group influence its reactivity in chemical reactions, such as cycloadditions and cationic polymerizations .

准备方法

Detailed Preparation Method: Acetylene and Cyclohexanol Reaction

Reaction Principle and Setup

-

- Cyclohexanol (liquid alcohol)

- Acetylene gas mixed with nitrogen gas

- Potassium hydroxide (KOH) aqueous solution as the catalyst

Reaction Apparatus:

A vertical synthesis tower is used, where cyclohexanol and KOH solution are sprayed downward from the top, and the acetylene-nitrogen gas mixture is introduced from the bottom. This counter-current flow facilitates efficient contact and reaction.-

- Temperature: 150–180 °C

- Pressure: 0.18–0.45 MPa

- Acetylene content in gas mixture: 30–60 wt%

- KOH concentration in solution: 8–16 wt%

Reaction Mechanism

The acetylene gas reacts with cyclohexanol in the presence of the basic KOH catalyst to form cyclohexyl vinyl ether via a vinylation reaction. The KOH solution acts both as a catalyst and a medium to facilitate the reaction.

Process Flow and Product Recovery

- The vinyl ether product and unreacted gas exit from the top of the tower.

- The product is separated by conventional condensation techniques.

- Unreacted acetylene-nitrogen gas mixture is recovered and recycled back into the system.

- The KOH solution is also recycled, enhancing process sustainability.

Experimental Data and Process Parameters

The following table summarizes typical process parameters and yields from different embodiments of the synthesis method, adapted from patent CN102807479A:

| Embodiment | Temperature (°C) | Pressure (MPa) | Acetylene Content (wt%) | Gas Mixture Feed (kg/min) | Cyclohexanol Feed (kg/min) | KOH Solution Feed (kg/min) | KOH Concentration (wt%) | Acetylene Conversion (%) | Total Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 150 | 0.18 | 30 | 6 | 8 | 0.5 | 8 | 56 | >92 |

| 2 | 180 | 0.45 | 40 | 17 | 18 | 2 | 10 | 56 | >92 |

| 3 | 180 | 0.18 | 50 | 12 | 12 | 1.5 | 14 | 56 | >92 |

| 4 | 150 | 0.45 | 60 | 6 | 8 | 0.5 | 16 | 56 | >92 |

- The acetylene conversion per pass reaches approximately 56%.

- The total acetylene recovery and product yield exceed 92%.

- The process is continuous, stable, and environmentally clean due to recycling of reactants and catalyst solution.

Advantages of the Acetylene-Cyclohexanol Method

- High Yield and Conversion: Efficient use of acetylene with high conversion and overall yield.

- Continuous Production: The process supports stable continuous operation.

- Recycling: Both unreacted gases and KOH solution are recycled, reducing waste and cost.

- Clean Production: The reaction environment is clean, minimizing by-products.

- Controllable Parameters: Temperature, pressure, and feed ratios can be precisely controlled for optimal results.

Alternative Synthetic Routes and Catalytic Systems

While the acetylene-cyclohexanol method remains the primary industrial route, research into alternative methods for vinyl ether synthesis includes enzymatic catalysis and esterification reactions for related vinyl ether derivatives:

Enzymatic Synthesis:

Immobilized lipase B from Candida antarctica has been used to catalyze vinyl ether ester formation from carboxylic acids and hydroxyl-functional vinyl ethers under mild conditions without solvents. This method preserves the acid-labile vinyl ether functionality and achieves high conversion rates within a short time (less than 1 hour) with high selectivity.Other Catalysts:

Organometallic catalysts such as titanium(IV) butoxide have been explored for related vinyl ether esterification reactions, although these are less directly applicable to this compound synthesis.

Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.2 g/mol |

| Boiling Point | 147–148 °C |

| Density (25 °C) | 0.891 g/mL |

| Vapor Pressure (20 °C) | 4.2 hPa |

| Flash Point | 95 °F (approx. 35 °C) |

| Water Solubility (20 °C) | 330 mg/L |

| Physical State | Colorless to almost colorless liquid |

These properties influence the design of the synthesis and purification steps, particularly distillation and condensation for product recovery.

化学反应分析

Types of Reactions

Cyclohexyl vinyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.

Reduction: Reduction reactions can convert it into cyclohexanol.

Substitution: It can undergo substitution reactions where the vinyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions

Major Products

Oxidation: Cyclohexanone and other ketones.

Reduction: Cyclohexanol.

Substitution: Products vary based on the substituent introduced

科学研究应用

Scientific Research Applications

-

Polymer Chemistry:

- CHVE is primarily used as an intermediate in the synthesis of vinyl chloride polymers. It participates in charge transfer-complex polymerization with electron-deficient monomers such as maleic anhydride, enhancing the solubility and flexibility of the resulting copolymers .

- The compound's ability to form alternating copolymers contributes to improved mechanical properties and thermal stability, making it suitable for applications requiring durable materials.

-

Coatings and Adhesives:

- In industrial applications, CHVE is utilized in the production of coatings and adhesives due to its excellent adhesion properties and ability to crosslink with other polymers. These characteristics are particularly beneficial in anticorrosion systems where durability is essential .

- The incorporation of CHVE into resin formulations enhances their performance, providing better resistance to environmental factors.

-

Pharmaceuticals:

- The compound is also explored for use in drug delivery systems. Its solubility in various solvents allows for the development of formulations that can improve the bioavailability of certain drugs .

- Research indicates that CHVE can be employed in synthesizing biologically active compounds, expanding its potential therapeutic applications.

Case Study 1: Cationic Polymerization

A study investigated the use of CHVE in cationic polymerization processes to produce alkyd-type surface coatings. The resulting polymers demonstrated enhanced mechanical properties compared to traditional formulations, highlighting CHVE's role in advancing coating technologies .

Case Study 2: Anticorrosion Coatings

Research focused on developing anticorrosion coatings using CHVE-based resins showed significant improvements in adhesion and flexibility. These coatings exhibited superior performance under harsh environmental conditions, underscoring the compound's utility in protective applications .

Comparative Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Chemistry | Intermediate for vinyl chloride polymers | Enhanced solubility and mechanical properties |

| Coatings & Adhesives | Used in resin formulations for coatings | Improved adhesion and durability |

| Pharmaceuticals | Potential use in drug delivery systems | Increased bioavailability of drugs |

作用机制

The mechanism of action of Cyclohexyl vinyl ether involves its interaction with various molecular targets and pathways. It can act as a monomer in polymerization reactions, forming polymers with unique properties. The vinyl group allows for easy modification and functionalization, making it a versatile compound in synthetic chemistry .

相似化合物的比较

Ethyl Vinyl Ether (EVE)

- Molecular Structure : EVE (C₄H₈O; MW 72.11) has a smaller ethyl substituent compared to CyVE’s cyclohexyl group.

- Reactivity: Polymerization: EVE polymerizes faster than isobutyl vinyl ether (IBVE) under cationic conditions, achieving Đ (dispersity) values <1.1, indicating excellent control. CyVE polymerizes even faster due to steric effects weakening ion-pair interactions . Cycloadditions: Both EVE and CyVE act as oxygen-based dienophiles, forming endo-stereoisomers exclusively in Diels-Alder reactions with 2H-pyran-2-one derivatives. Nitrogen-based dienophiles (e.g., 1-vinyl-2-pyrrolidone) yield mixtures of endo and exo isomers .

- Applications : EVE is used in heterocyclic compound synthesis, while CyVE is preferred in high-performance coatings and bio-based copolymers .

tert-Butyl Vinyl Ether (TBVE)

- Steric Effects : TBVE’s bulky tert-butyl group accelerates polymerization rates similarly to CyVE, but both maintain low Đ values (<1.1) under controlled conditions .

Phenyl Vinyl Ether (PVE)

- Reactivity : PVE yields lower reaction efficiencies (e.g., 65% vs. 80–87% for CyVE in alkene acceptor reactions) due to electronic effects from the aromatic ring .

- Applications : PVE’s conjugation with the phenyl group limits its use in flexible polymer coatings, where CyVE’s aliphatic cyclohexyl group excels .

Key Comparative Data

| Property | Cyclohexyl Vinyl Ether (CyVE) | Ethyl Vinyl Ether (EVE) | tert-Butyl Vinyl Ether (TBVE) | Phenyl Vinyl Ether (PVE) |

|---|---|---|---|---|

| Molecular Weight | 126.20 | 72.11 | 100.16 | 120.15 |

| Solubility | Organic solvents, water | Organic solvents | Organic solvents | Limited in water |

| Polymerization Rate | Fast (steric acceleration) | Fast | Fast (steric acceleration) | Moderate |

| Đ Values (Polymerization) | <1.1 | <1.1 | <1.1 | Not reported |

| Reaction Yields* | 80–87% | 80–87% | 80–87% | 65% |

| Key Applications | Coatings, fluoropolymers | Heterocyclic synthesis | Specialty polymers | Limited industrial use |

*Yields in alkene acceptor reactions .

生物活性

Cyclohexyl vinyl ether (CHVE), with the chemical formula and CAS No. 2182-55-0, is a monofunctional vinyl ether that has garnered interest in various fields due to its unique properties and potential applications. This article explores the biological activity of CHVE, focusing on its synthesis, polymerization behaviors, and applications in biological systems.

CHVE is characterized by its solubility in water and many organic solvents, making it a versatile compound in chemical processes. It is synthesized through the reaction of acetylene with ethanol in the presence of a base. This synthesis pathway is crucial for producing CHVE for industrial applications, particularly in the production of vinyl chloride polymers and fluoropolymer resins .

Polymerization Techniques

This compound can undergo various polymerization techniques, including cationic polymerization. Research has demonstrated that CHVE can be copolymerized with other monomers to enhance properties such as solubility and flexibility. For instance, copolymerization with tetradecyl methacrylate has been explored to improve cold flow properties and oxidative stability .

Biological Activity

-

Antimicrobial Properties :

- Studies have indicated that polymers derived from CHVE exhibit antimicrobial activity. For example, cationic polymers containing CHVE have shown effectiveness against various microbial strains by disrupting cell membranes, which suggests potential applications in biomedical coatings and drug delivery systems .

- Cell Viability :

- Gene Delivery Systems :

Case Study 1: Antimicrobial Activity

A study focused on cationic polymers derived from CHVE highlighted their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved depolarization of the cytoplasmic membrane, leading to cell death. The effectiveness of these polymers suggests their potential use in medical devices to prevent infections .

Case Study 2: Gene Delivery Efficiency

In another investigation, a gene delivery system utilizing CHVE-based cationic polymers was tested on human embryonic kidney cells (HEK293). The results indicated significant transfection efficiency with minimal toxicity compared to traditional methods. This study underscores the potential of CHVE-derived materials in advancing gene therapy techniques .

Market Insights

The global market for this compound is projected to grow significantly due to its increasing applications across various industries, including coatings, adhesives, and biomedical fields. The market size was valued at approximately USD 27 million in 2021 and is expected to reach USD 50 million by 2031, reflecting a compound annual growth rate (CAGR) of 6.1% .

常见问题

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cyclohexyl vinyl ether (CHVE), and how are they validated?

CHVE can be synthesized via catalytic vinylation, where cyclohexanol reacts with acetylene in the presence of alkali metal hydroxides (e.g., KOH) under controlled conditions. Key parameters include reaction temperature (optimized near 60–80°C), acetylene feed rate, and catalyst selection (e.g., HgO or ZnCl₂ for regioselectivity) . Validation involves monitoring reaction progress using gas chromatography (GC) and verifying product purity via boiling point (147°C) and density (0.888 g/cm³ at 20°C) checks .

Q. Which spectroscopic techniques are most effective for characterizing CHVE’s structure and purity?

Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for structural confirmation, identifying vinyl ether protons (δ 4.0–4.5 ppm) and cyclohexyl resonances. Infrared (IR) spectroscopy detects the vinyl ether C-O-C stretch (~1220 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹). Purity is assessed via refractive index (n²⁰ = 1.482) and GC-MS to detect impurities like unreacted cyclohexanol or oligomers .

Advanced Research Questions

Q. How do reaction parameters influence the glass transition temperature (Tg) of poly(CHVE), and why do reported Tg values vary?

The Tg of poly(CHVE) (reported as 81°C in homopolymers) depends on molecular weight, crosslinking density, and polymerization initiators (e.g., cationic vs. radical) . Discrepancies arise from differences in sample preparation (e.g., solvent casting vs. bulk polymerization) and measurement techniques (DSC heating rates, sample history). Researchers should standardize protocols, such as using a heating rate of 10°C/min under nitrogen, and report polydispersity indices to reconcile data .

Q. What strategies optimize CHVE yield in catalytic vinylation, particularly regarding solvent and catalyst selection?

Solvents with low polarity (e.g., toluene) enhance acetylene solubility and reduce side reactions. Catalysts like ZnCl₂ improve regioselectivity, while HgO increases reaction rates but raises toxicity concerns. Yield optimization involves balancing acetylene feed rate (0.5–1.0 L/min) and reaction duration (2–4 hours). Post-synthesis, distillation at reduced pressure (20–30 mmHg) isolates CHVE with >99% purity .

Q. How does CHVE’s solubility profile impact its application in polymer electrolyte systems?

CHVE’s low water solubility (8% at 25°C) and miscibility with polar aprotic solvents (e.g., THF, DMF) make it suitable for synthesizing graft copolymers with poly(ethylene oxide) (PEO) side chains. These electrolytes require LiTFSI doping (1:20 salt-to-monomer ratio) and annealing at 80°C to enhance ionic conductivity (up to 10⁻⁴ S/cm). Solvent selection (e.g., dry DMF) and moisture control (<0.1 ppm H₂O) are critical to prevent side reactions .

Q. Methodological Considerations

Q. How should researchers address contradictions in reported physical properties of CHVE?

For example, molecular weight discrepancies (126.20 g/mol in vs. 196.32 g/mol in ) arise from misattribution to structurally similar compounds (e.g., cyclohexane-1,4-dimethanolmonovinylether, CAS 114651-37-5). Always cross-validate CAS numbers (CHVE: 2182-55-0) and reference peer-reviewed datasets .

Q. What safety protocols are essential when handling CHVE in synthetic workflows?

CHVE’s flammability (flash point 34°C) mandates inert-atmosphere storage (argon) and spark-free equipment. Use NIOSH-approved respirators if vapor exposure exceeds 3.3 kPa (60°C). Skin contact requires immediate washing with soap/water, while spills are neutralized with vermiculite .

属性

IUPAC Name |

ethenoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYPVFBQRUBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31976-09-7 | |

| Record name | Poly(cyclohexyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31976-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1074339 | |

| Record name | (Ethenyloxy)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-55-0 | |

| Record name | Cyclohexyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Vinyloxy)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2182-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, (ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Ethenyloxy)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (vinyloxy)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (VINYLOXY)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76WFY9VJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。